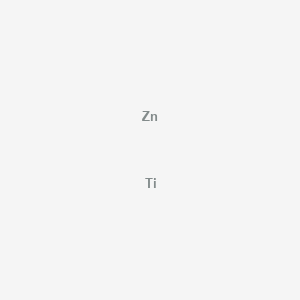

Titanium;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Titanium and zinc are two distinct elements that are often studied together due to their unique properties and applications. Titanium is a lustrous transition metal known for its high strength-to-weight ratio and excellent corrosion resistance . Zinc, on the other hand, is a bluish-white metal that is primarily used for galvanizing iron and steel to prevent rusting . When combined, these elements form compounds that have significant industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of titanium and zinc compounds can be achieved through various synthetic routes. For titanium, common methods include the Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium . Zinc compounds, such as zinc oxide, can be synthesized by heating zinc metal in the presence of oxygen .

Industrial Production Methods: Industrially, titanium dioxide (TiO₂) is produced using the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite (FeTiO₃) in sulfuric acid, while the chloride process involves the chlorination of rutile (TiO₂) followed by reduction with magnesium . Zinc oxide is produced by the French process, which involves the oxidation of zinc vapor in the presence of air .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium and zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Titanium dioxide acts as a photocatalyst under ultraviolet light, leading to the oxidation of organic materials . Zinc compounds, such as zinc oxide, are strong reducing agents and can participate in redox reactions .

Common Reagents and Conditions: Common reagents for titanium reactions include chlorine, which is used in the production of titanium tetrachloride, and magnesium, used for reduction . For zinc, common reagents include oxygen for oxidation and acids for dissolution .

Major Products Formed: Major products from titanium reactions include titanium dioxide, titanium tetrachloride, and titanium trichloride . Zinc reactions commonly produce zinc oxide, zinc chloride, and zinc sulfide .

Wissenschaftliche Forschungsanwendungen

Titanium and zinc compounds have a wide range of scientific research applications. Titanium dioxide is used in photocatalysis for water purification and air treatment . Zinc oxide nanoparticles are used in sunscreens for their UV-blocking properties . Both titanium and zinc compounds are being explored for their potential in cancer treatment due to their ability to generate reactive oxygen species that can target tumor cells .

Wirkmechanismus

The mechanism of action for titanium and zinc compounds often involves the generation of reactive oxygen species. Titanium dioxide, when exposed to UV light, produces hydroxyl radicals that can oxidize organic pollutants . Zinc oxide generates reactive oxygen species that can damage bacterial cell membranes, leading to their antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to titanium and zinc include other transition metal oxides and sulfides, such as iron oxide and copper sulfide . These compounds share some properties, such as catalytic activity and redox behavior.

Uniqueness: Titanium compounds are unique due to their high strength-to-weight ratio and excellent corrosion resistance, making them ideal for aerospace and biomedical applications . Zinc compounds are unique for their strong reducing properties and widespread use in galvanization .

Conclusion

Titanium and zinc compounds are versatile materials with significant industrial and scientific applications. Their unique properties, such as high strength, corrosion resistance, and catalytic activity, make them valuable in various fields, including chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer |

59393-18-9 |

|---|---|

Molekularformel |

TiZn |

Molekulargewicht |

113.2 g/mol |

IUPAC-Name |

titanium;zinc |

InChI |

InChI=1S/Ti.Zn |

InChI-Schlüssel |

YJVLWFXZVBOFRZ-UHFFFAOYSA-N |

Kanonische SMILES |

[Ti].[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)

![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)